An In-depth Technical Guide to the Basic Properties of 4-(4-Bromophenyl)-4-hydroxypiperidine
An In-depth Technical Guide to the Basic Properties of 4-(4-Bromophenyl)-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)-4-hydroxypiperidine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its piperidine (B6355638) core is a prevalent scaffold in a multitude of pharmacologically active agents, particularly those targeting the central nervous system. The presence of a bromophenyl group and a hydroxyl moiety at the 4-position offers versatile opportunities for synthetic modification and modulation of physicochemical properties. This document provides a comprehensive overview of the fundamental basic properties of 4-(4-Bromophenyl)-4-hydroxypiperidine, intended to aid researchers and developers in its effective utilization. The compound is known to be a metabolite of Bromperidol and is utilized as an intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[1][2]
Physicochemical Properties
The basicity and lipophilicity of 4-(4-Bromophenyl)-4-hydroxypiperidine are critical parameters influencing its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific molecule is limited in publicly available literature, we can infer its properties from closely related analogs and computational predictions.
Table 1: Predicted Physicochemical Properties of 4-(4-Bromophenyl)-4-hydroxypiperidine and a Related Analog.
| Property | Predicted Value for 4-(4-Bromophenyl)-4-hydroxypiperidine | Experimental/Predicted Value for 4-(4-Chlorophenyl)-4-hydroxypiperidine (for comparison) | Data Source |
| Molecular Weight | 256.14 g/mol | 211.69 g/mol | PubChem[3] |
| pKa (Strongest Basic) | No predicted data available | 9.39 | Human Metabolome Database (Predicted) |
| logP (Octanol-Water Partition Coefficient) | 1.6 | 1.82 (ALOGPS), 1.38 (ChemAxon) | PubChem (Computed)[3], Human Metabolome Database (Predicted) |
| Aqueous Solubility | No predicted data available | 1.26 g/L (ALOGPS) | Human Metabolome Database (Predicted) |
| Polar Surface Area | 32.3 Ų | 32.3 Ų | PubChem (Computed)[3] |
Note: The data for 4-(4-chlorophenyl)-4-hydroxypiperidine is provided as a close structural analog to give an indication of the expected properties. The substitution of chlorine with bromine is expected to slightly increase the lipophilicity.
Experimental Protocols for Property Determination
For researchers requiring precise experimental values, the following established protocols are recommended for the determination of pKa, solubility, and logP.
Determination of pKa by Potentiometric Titration
The basicity of the piperidine nitrogen can be accurately determined using potentiometric titration.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of 4-(4-Bromophenyl)-4-hydroxypiperidine in deionized water to a known concentration (e.g., 0.01 M).
-
Titration Setup: Use a calibrated pH meter with a glass electrode and a temperature probe. Place the sample solution in a thermostated vessel maintained at a constant temperature (e.g., 25 °C).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the piperidine nitrogen has been protonated.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic aqueous solubility.
Methodology:
-
Sample Preparation: Add an excess amount of solid 4-(4-Bromophenyl)-4-hydroxypiperidine to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure that no solid particles are carried over into the liquid phase.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at the experimental temperature and pH.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility at equilibrium.
-
Partitioning: Dissolve a known amount of 4-(4-Bromophenyl)-4-hydroxypiperidine in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase (n-octanol) to a sealed container.
-
Equilibration: Vigorously shake the mixture for a set period to allow for the partitioning of the compound between the two phases. Subsequently, allow the phases to separate completely, which can be aided by centrifugation.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC-UV/MS).
-
logP Calculation: The partition coefficient (P) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.
Role in Drug Discovery and Development
4-(4-Bromophenyl)-4-hydroxypiperidine is a valuable starting material in the synthesis of more complex molecules with therapeutic potential. Its utility stems from the ability to functionalize the piperidine nitrogen and the hydroxyl group, as well as the potential for cross-coupling reactions at the bromophenyl moiety.
Synthetic Intermediate Workflow
The following diagram illustrates a typical workflow where 4-(4-Bromophenyl)-4-hydroxypiperidine is utilized as a key intermediate in a drug discovery program.
Caption: Synthetic workflow using 4-(4-Bromophenyl)-4-hydroxypiperidine.
This workflow highlights the versatility of the starting material, allowing for the generation of a diverse library of compounds for biological screening. The identified "hits" can then undergo lead optimization to improve their pharmacological properties, ultimately leading to the selection of a preclinical candidate.
Conclusion
4-(4-Bromophenyl)-4-hydroxypiperidine is a foundational molecule for the synthesis of novel chemical entities in drug discovery. Understanding its basic properties, such as pKa, solubility, and logP, is paramount for designing and developing drug candidates with favorable ADME characteristics. This guide provides both predicted data for initial assessment and detailed protocols for precise experimental determination of these crucial parameters, thereby equipping researchers with the necessary information for their development programs. The strategic use of this versatile intermediate can significantly contribute to the discovery of new therapeutics for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sensitive determination of 4-(4-bromophenyl)-4-hydroxypiperidine, a metabolite of bromperidol, in rat plasma by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(4-Bromophenyl)-4-hydroxypiperidine | C11H14BrNO | CID 93911 - PubChem [pubchem.ncbi.nlm.nih.gov]
